(4-Chlorophenyl)methanesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

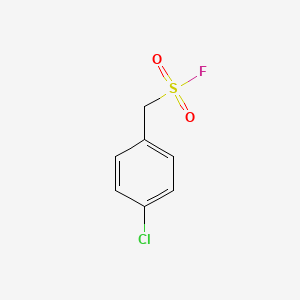

(4-Chlorophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a chlorophenyl ring. This compound is known for its reactivity and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

(4-Chlorophenyl)methanesulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of (4-chlorophenyl)methanesulfonyl chloride with a fluoride source, such as potassium fluoride, in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

化学反応の分析

Types of Reactions

(4-Chlorophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form (4-chlorophenyl)methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Hydrolysis: This reaction can be performed using water or aqueous sodium hydroxide at ambient conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

(4-Chlorophenyl)methanesulfonic Acid: Formed by hydrolysis.

科学的研究の応用

Reaction Mechanisms

The compound undergoes several notable chemical reactions:

- Nucleophilic Substitution : The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.

- Hydrolysis : In aqueous environments, it can hydrolyze to form (4-chlorophenyl)methanesulfonic acid.

Organic Synthesis

(4-Chlorophenyl)methanesulfonyl fluoride serves as a reagent in organic synthesis for producing various sulfonyl-containing compounds. These intermediates are crucial for developing pharmaceuticals and agrochemicals. Its ability to facilitate nucleophilic substitutions makes it valuable in synthesizing complex organic molecules .

Enzyme Inhibition Studies

The compound is particularly noteworthy for its role in studying enzyme inhibition:

- Serine Proteases : It forms covalent bonds with serine residues in the active sites of serine proteases, effectively inhibiting their activity. This property is leveraged in biochemical research to understand enzyme kinetics and mechanisms .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated potential therapeutic applications by inhibiting acetylcholinesterase, an enzyme critical in neurodegenerative disease research .

Case Study 1: Enzyme Inhibition

Research has shown that this compound effectively inhibits serine proteases involved in various biological processes. A study indicated that this compound could be used to explore the dynamics of enzyme interactions and develop selective inhibitors for therapeutic purposes .

Case Study 2: Drug Development

The compound has been investigated as a building block for drug development targeting neurological disorders. Its structure allows modification to enhance potency and selectivity against specific enzymes related to conditions such as Alzheimer's disease. For instance, studies have demonstrated its potential in creating analogs that maintain efficacy while minimizing side effects associated with existing treatments .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its reactivity profile allows it to be employed in various synthetic pathways, contributing to the development of new materials and chemical processes .

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methanesulfonyl fluoride | CH3SO2F | Potent inhibitor of acetylcholinesterase |

| (4-Fluorophenyl)methanesulfonyl fluoride | C7H8FNO2S | Significant biological activity as an enzyme inhibitor |

| (3-Chlorophenyl)methanesulfonyl fluoride | C7H8ClFNO2S | Potential applications in treating neurodegenerative diseases |

The comparison highlights how structural variations influence the biological activity and application scope of these compounds.

作用機序

The mechanism of action of (4-Chlorophenyl)methanesulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. For example, in enzyme inhibition, the sulfonyl fluoride group reacts with the hydroxyl group of the serine residue in the active site of serine proteases, forming a covalent bond and thereby inhibiting the enzyme’s activity . This mechanism is crucial for its application in studying enzyme functions and developing enzyme inhibitors.

類似化合物との比較

Similar Compounds

(4-Chlorophenyl)methanesulfonyl Chloride: Similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

(4-Chlorophenyl)methanesulfonic Acid: The hydrolysis product of (4-Chlorophenyl)methanesulfonyl fluoride.

(4-Chlorophenyl)methanesulfonamide: Formed by the reaction of this compound with amines.

Uniqueness

This compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride and sulfonic acid counterparts. The sulfonyl fluoride group is more stable and less prone to hydrolysis than the sulfonyl chloride group, making it a valuable reagent in organic synthesis and enzyme inhibition studies .

生物活性

(4-Chlorophenyl)methanesulfonyl fluoride (also referred to as 4-CMSF) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of serine proteases and acetylcholinesterase (AChE). This article delves into the compound's synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of sulfonyl fluorides, characterized by the presence of a chlorine atom on the phenyl ring. The general structure can be represented as follows:

Synthesis : The synthesis typically involves the reaction of 4-chlorophenol with methanesulfonyl chloride in the presence of a base like triethylamine. This method facilitates the formation of the sulfonyl fluoride group, yielding this compound as a product.

Inhibition of Serine Proteases

This compound is recognized for its potent inhibitory effects on serine proteases. These enzymes play crucial roles in various physiological processes, including digestion and immune responses. The compound forms covalent bonds with serine residues in the active sites of these enzymes, leading to their irreversible inactivation. This mechanism is vital for studying enzyme kinetics and developing therapeutic agents targeting specific proteases.

Acetylcholinesterase Inhibition

The compound also exhibits significant activity as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, a key neurotransmitter. The inhibition of AChE by this compound can enhance cholinergic signaling, which is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that this compound selectively targets AChE in the brain, leading to prolonged effects on cognitive function without significant peripheral side effects .

Case Studies and Research Findings

- Neuroprotective Effects : In animal models, this compound has demonstrated neuroprotective properties by enhancing memory retention and cognitive function. For instance, studies indicated that administration of this compound improved performance in memory tasks among aged rats, suggesting its potential utility in treating age-related cognitive decline .

- Selectivity and Safety : Clinical trials have shown that this compound is well-tolerated in humans, with fewer side effects compared to traditional AChE inhibitors. Phase I trials confirmed its safety profile, while Phase II trials indicated efficacy in reducing symptoms associated with Alzheimer's dementia .

Data Table: Comparison with Related Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | AChE and serine protease inhibitor | Selectively targets brain AChE |

| Methanesulfonyl fluoride | Structure | Potent AChE inhibitor | Non-selective; affects peripheral tissues |

| (4-Fluorophenyl)methanesulfonyl fluoride | Structure | Serine protease inhibitor | Enhanced reactivity due to fluorine substitution |

特性

IUPAC Name |

(4-chlorophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLVKJCTDXCXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。